molecular formula C19H16ClN3O3S B2836229 N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 869346-80-5

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2836229
CAS No.: 869346-80-5
M. Wt: 401.87
InChI Key: COKPWYBTTDPVGZ-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a benzodioxolyl group, a 4-chlorophenylmethyl-substituted imidazole core, and a sulfanyl-linked acetamide moiety. Its structural complexity arises from the combination of electron-rich aromatic systems (benzodioxole and chlorophenyl) and a sulfur-containing imidazole scaffold, which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c20-14-3-1-13(2-4-14)10-23-8-7-21-19(23)27-11-18(24)22-15-5-6-16-17(9-15)26-12-25-16/h1-9H,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKPWYBTTDPVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=CN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and imidazole intermediates, followed by their coupling under specific conditions. Common reagents might include chlorinating agents, sulfur sources, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, derivatives of this compound might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Compound 29 : N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide ()

  • Key Differences :
    • The imidazole ring is substituted with a methylsulfonyl group at position 5 and an ethyl group at position 1, contrasting with the 4-chlorophenylmethyl substituent in the target compound.
    • The acetamide is attached to a phenyl ring rather than a benzodioxolyl group.

N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate ()

  • Key Differences :
    • Incorporates a pyridyl group instead of benzodioxolyl and a fluorophenyl substituent.
    • The sulfinyl group (S=O) at position 2 introduces chirality and oxidative stability, unlike the sulfanyl (S) group in the target compound.
  • Implications :
    • The fluorophenyl group may enhance metabolic stability, while the pyridyl moiety could alter binding affinity in enzyme targets (e.g., kinases) .

Heterocyclic Core Modifications

N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()

  • Key Differences :
    • Replaces the imidazole ring with a 1,3,4-oxadiazole core.
    • The indolylmethyl group introduces a bulkier, planar aromatic system compared to the 4-chlorophenylmethyl group.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews recent findings regarding its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and an imidazole ring, which are known for their diverse biological activities. The presence of a chlorophenyl group and a sulfanyl acetamide enhances its potential interactions with biological targets.

Antidiabetic Effects

Recent studies have indicated that benzodioxole derivatives exhibit promising antidiabetic properties. For instance, compounds structurally similar to N-(2H-1,3-benzodioxol-5-yl)-2-(sulfanyl)acetamide have been shown to inhibit α-amylase, an enzyme crucial for carbohydrate metabolism. In vitro assays demonstrated that certain derivatives had IC50 values in the low micromolar range (e.g., 0.68 µM), suggesting strong inhibitory effects while maintaining low cytotoxicity in normal cell lines (IC50 > 150 µM) .

Anticancer Activity

The compound's anticancer potential has also been explored. Studies have shown that related benzodioxole derivatives can significantly inhibit the growth of various cancer cell lines. For example, one derivative exhibited IC50 values ranging from 26 to 65 µM against multiple cancer types . This highlights the need for further investigation into the specific mechanisms by which these compounds exert their effects on cancer cells.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The inhibition of α-amylase suggests that this compound could be utilized in managing diabetes by regulating blood glucose levels.
  • Cytotoxicity in Cancer Cells : The selective cytotoxicity towards cancer cells indicates potential pathways involving apoptosis or cell cycle arrest, warranting further molecular studies to elucidate these pathways.

In Vivo Studies

In vivo assessments using streptozotocin-induced diabetic mice demonstrated that administration of similar benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses . This reinforces the antidiabetic potential and safety profile of these compounds.

Data Summary

Activity IC50 (µM) Cell Line Notes
α-Amylase Inhibition0.68In vitro (various)Low cytotoxicity in normal cells (>150 µM)
Cancer Cell Growth26 - 65Various cancer linesSignificant inhibition observed

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves multi-step organic reactions, including imidazole ring cyclization (under acidic/basic conditions) and sulfur linkage formation. Critical parameters include:

  • Temperature control : Maintain 60–80°C during imidazole formation to avoid side reactions.
  • pH modulation : Use buffered conditions (pH 6–8) for thioacetamide coupling to preserve sulfur reactivity.
  • Purification : Employ column chromatography or recrystallization for high-purity yields (>95%) .
    • Methodological Tip : Monitor reaction progress via TLC (chloroform:methanol, 7:3) or HPLC with UV detection at 254 nm .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer : Use a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for benzodioxole (δ 6.7–7.1 ppm) and imidazole protons (δ 7.3–8.0 ppm).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z 450.3 [M+H]+).
  • X-ray Diffraction : Refine crystal structures using SHELXL for precise bond-length/angle validation .

Advanced Research Questions

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?

  • Answer :

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like elastase or cytochrome P450 enzymes.
  • Derivatization : Modify the chlorophenyl or benzodioxole moieties to assess impact on bioactivity.
  • In Vitro Assays : Test enzyme inhibition (IC50) using fluorogenic substrates for real-time kinetic analysis .

Q. How should researchers reconcile contradictions in biological activity data across studies?

  • Answer :

  • Cross-Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability.
  • Meta-Analysis : Compare data from orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Structural Validation : Re-examine compound purity and stereochemistry via chiral HPLC or X-ray crystallography .

Q. What mechanistic insights can be gained from studying this compound’s interaction with biological targets?

  • Answer :

  • Enzyme Inhibition : Use stopped-flow kinetics to measure inhibition constants (Ki) for targets like elastase, leveraging fluorogenic substrates (e.g., MeOSuc-AAPV-AMC).
  • Cellular Pathways : Apply transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells .

Q. How can crystallographic challenges (e.g., poor diffraction) be addressed during structural analysis?

  • Answer :

  • Cryocooling : Flash-freeze crystals in liquid nitrogen to reduce radiation damage.
  • Data Merging : Use SHELXL to merge datasets from multiple crystals and improve resolution (<1.8 Å).
  • Phasing : Employ SAD/MAD techniques with heavy-atom derivatives (e.g., selenomethionine) .

Q. What advanced analytical methods are suitable for assessing compound stability under physiological conditions?

  • Answer :

  • Forced Degradation Studies : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and thermal (40–60°C) stress.
  • LC-MS/MS : Quantify degradation products and identify hydrolytic cleavage sites (e.g., acetamide bond) .

Q. How can computational tools predict the pharmacokinetic profile of this compound?

  • Answer :

  • ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 interactions.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess membrane permeability and binding stability .

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